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An In-depth Examination of a Key Volatile Flavor Compound

Abstract
Isobutyl laurate, a fatty acid ester, is a significant volatile compound that contributes to the

characteristic aroma profiles of various fermented beverages and foods. This technical guide

provides a comprehensive overview of isobutyl laurate, including its chemical and physical

properties, natural occurrences, and organoleptic characteristics. Detailed experimental

protocols for its analysis, specifically utilizing headspace gas chromatography-mass

spectrometry (HS-GC-MS), are presented. Furthermore, this guide elucidates the biosynthetic

pathways leading to the formation of its precursors, isobutanol and lauric acid, in yeast. This

document is intended to be a valuable resource for researchers, scientists, and professionals in

the fields of flavor chemistry, food science, and drug development who are interested in the

analysis, application, and understanding of this important flavor compound.

Introduction
Isobutyl laurate (CAS No. 37811-72-6) is the ester formed from lauric acid and isobutanol.[1]

It belongs to the class of fatty acid esters, which are well-known for their contribution to the

fruity and floral notes in a wide array of food products and alcoholic beverages.[1] The

presence and concentration of isobutyl laurate can significantly influence the sensory

perception and overall quality of products such as wine and spirits.[2] Understanding the
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properties, formation, and analytical methods for isobutyl laurate is crucial for quality control,

product development, and sensory analysis in the food and beverage industries.

Chemical and Physical Properties
Isobutyl laurate is a colorless liquid with a chemical formula of C16H32O2 and a molecular

weight of 256.42 g/mol .[3] Its structure consists of a 12-carbon lauryl chain attached to an

isobutyl group through an ester linkage.[1] A summary of its key physicochemical properties is

provided in Table 1.

Table 1: Physicochemical Properties of Isobutyl Laurate

Property Value Reference(s)

Chemical Formula C16H32O2 [3]

Molecular Weight 256.42 g/mol [3]

CAS Number 37811-72-6 [3]

Appearance Colorless clear liquid (est.) [2]

Specific Gravity 0.852 - 0.861 @ 25°C [2]

Refractive Index 1.428 - 1.436 @ 20°C [2]

Boiling Point 296 - 297 °C @ 760 mmHg [2]

Flash Point 134.44 °C (274 °F) [2]

Vapor Pressure 0.001 mmHg @ 25°C (est.) [2]

Solubility
Soluble in alcohol; Insoluble in

water
[2][4]

Organoleptic Properties and Natural Occurrence
Isobutyl laurate is characterized by a complex aroma profile, often described as waxy, wine-

like, oily, fatty, and with notes of peach.[2] Its presence is a key contributor to the bouquet of

certain alcoholic beverages.
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Table 2: Organoleptic Profile and Natural Occurrence of Isobutyl Laurate

Attribute Description Reference(s)

Odor Description Waxy, winey, oily, fatty, peach [2]

Natural Occurrence Wine [2]

While specific quantitative data for isobutyl laurate in various natural sources is limited, data

for the closely related ethyl laurate in brandy can provide some context. Typical concentrations

of ethyl laurate in brandy distilled from wine with yeast cells are in the range of 5 to 8 mg per

100 ml.[5] The concentration of these esters is significantly influenced by the presence of yeast

during distillation.[5]

Table 3: Typical and Maximum Use Levels of Isobutyl Laurate in Food Categories (EFSA)
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Food Category
Typical Use Level
(mg/kg)

Maximum Use
Level (mg/kg)

Reference(s)

Dairy products 7.0 35.0 [2]

Fats and oils 5.0 25.0 [2]

Edible ices 10.0 50.0 [2]

Processed fruit 7.0 35.0 [2]

Confectionery 10.0 50.0 [2]

Bakery wares 10.0 50.0 [2]

Meat and meat

products
2.0 10.0 [2]

Fish and fish products 2.0 10.0 [2]

Non-alcoholic

beverages
5.0 25.0 [2]

Alcoholic beverages 10.0 50.0 [2]

Ready-to-eat savories 20.0 100.0 [2]

Composite foods 5.0 25.0 [2]

The sensory threshold of a flavor compound is the lowest concentration at which it can be

detected. While a specific odor threshold for isobutyl laurate is not readily available, the

thresholds of other esters in alcoholic beverages can offer a comparative understanding. For

instance, the flavor threshold for 2-furfuryl ethyl ether in beer has been determined to be 6

µg/L.[6] The perception of esters is also influenced by the ethanol concentration in the matrix.

[7]

Synthesis of Isobutyl Laurate
Isobutyl laurate can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis
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The primary chemical method for synthesizing isobutyl laurate is Fischer-Speier esterification.

This reaction involves the acid-catalyzed reaction of lauric acid with isobutanol.[1] To drive the

equilibrium towards the product, an excess of the alcohol is often used, and the water formed

during the reaction is removed.

Another chemical route is transesterification, where an existing ester, such as methyl laurate or

ethyl laurate, reacts with isobutanol in the presence of a catalyst. The isobutyl group displaces

the methyl or ethyl group, forming isobutyl laurate.[1]

Enzymatic Synthesis
Biocatalytic synthesis of isobutyl laurate offers a "greener" alternative to chemical methods.

This process typically employs lipases as catalysts for the esterification of lauric acid and

isobutanol. The choice of lipase is critical and depends on its specificity and stability under the

reaction conditions.

Biosynthesis of Isobutyl Laurate Precursors in
Yeast
In fermented beverages like wine, isobutyl laurate is formed from precursors synthesized by

yeast, primarily Saccharomyces cerevisiae. The formation of isobutyl laurate requires the

availability of isobutanol and lauroyl-CoA.

Biosynthesis of Isobutanol via the Ehrlich Pathway
Isobutanol is a higher alcohol produced by yeast from the catabolism of the amino acid valine

through the Ehrlich pathway. The pathway involves the transamination of valine to α-

ketoisovalerate, followed by decarboxylation to isobutyraldehyde, and finally, reduction to

isobutanol.
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Biosynthesis of isobutanol via the Ehrlich pathway in yeast.

Biosynthesis of Lauric Acid (Dodecanoic Acid)
Lauric acid is a saturated fatty acid with 12 carbon atoms. In yeast, fatty acid synthesis occurs

in the cytoplasm, starting from acetyl-CoA. The process is catalyzed by the multi-enzyme

complex, fatty acid synthase (FAS). Acetyl-CoA is first carboxylated to malonyl-CoA, which then

serves as the two-carbon donor for the growing fatty acid chain. The chain is elongated in a

series of condensation, reduction, and dehydration reactions until the final C12 chain of lauric

acid is formed. The lauric acid is then activated to lauroyl-CoA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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